molecular formula C11H9N5O B13737187 N-(furan-2-ylmethyl)pteridin-4-amine CAS No. 18292-94-9

N-(furan-2-ylmethyl)pteridin-4-amine

Cat. No.: B13737187
CAS No.: 18292-94-9
M. Wt: 227.22 g/mol
InChI Key: WTADAUIERWGDIA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pteridin-4-amine is a pteridine derivative characterized by a furan-2-ylmethyl group attached to the pteridin-4-amine core. Pteridine derivatives are renowned for their diverse biological activities, particularly in modulating inflammatory pathways and oxidative stress. The furan moiety in this compound introduces unique electronic and steric properties, which may influence its solubility, bioavailability, and interaction with biological targets such as lipoxygenases (LOX) or cyclooxygenases (COX) .

Properties

CAS No.

18292-94-9

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

N-(furan-2-ylmethyl)pteridin-4-amine

InChI

InChI=1S/C11H9N5O/c1-2-8(17-5-1)6-14-11-9-10(15-7-16-11)13-4-3-12-9/h1-5,7H,6H2,(H,13,14,15,16)

InChI Key

WTADAUIERWGDIA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=NC=CN=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)pteridin-4-amine typically involves the reaction of furan-2-carbaldehyde with pteridin-4-amine under specific conditions. One common method involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, reduced amine derivatives, and halogenated furan compounds.

Scientific Research Applications

N-(furan-2-ylmethyl)pteridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the inhibition of certain enzymes or the modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues and Substituent Effects

2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f)
  • Structure : Replaces the furan-2-ylmethyl group with a thiophen-2-ylmethyl substituent and introduces a 4-methylpiperazine moiety at the pteridine C2 position.
  • Biological Activity: Exhibited 60% greater reduction of paw edema in a rat inflammation model compared to indomethacin (a COX inhibitor) at 0.01 mmol/kg.
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
  • Structure : Features a 2,4-dimethylphenyl group and a 4-phenylpiperazine substituent.
  • Implications : The bulky aromatic substituents may enhance stability and target selectivity but could reduce solubility. This contrasts with the smaller furan-2-ylmethyl group, which may improve metabolic flexibility .
(S,E)-N-(Furan-2-ylmethyl)-4-(methoxyphenyl)but-3-en-2-amine Derivatives
  • Structure : Retains the furan-2-ylmethyl group but replaces the pteridine core with a butenylamine chain and methoxyphenyl substituents.
  • Synthesis : Synthesized with >99% enantiomeric excess and yield via nickel/Brønsted acid-catalyzed hydroamination, demonstrating the versatility of furan-2-ylmethyl in chiral amine synthesis .

Data Tables

Table 1. Comparative Analysis of Pteridine Derivatives

Compound Name Substituents Biological Activity (Model) Key Finding Reference
N-(furan-2-ylmethyl)pteridin-4-amine Furan-2-ylmethyl, pteridin-4-amine Not reported (theoretical) Structural analog of active derivatives
18f Thiophen-2-ylmethyl, 4-methylpiperazine 60% edema reduction (rat paw) Dual LOX inhibition and radical scavenging
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine 2,4-Dimethylphenyl, 4-phenylpiperazine Not reported (structural analog) Enhanced steric bulk for target selectivity

Research Findings and Implications

  • Dual-Target Action: The 2,4-diaminopteridine core is critical for LOX inhibition and anti-inflammatory effects, as seen in 18f . Modifying the C2 and N4 substituents (e.g., furan vs. thiophene) could fine-tune selectivity and potency.
  • Synthetic Advancements : Microwave and catalytic methods (Evidences 5–6) provide efficient pathways to furan-2-ylmethyl amines, enabling rapid exploration of structure-activity relationships .
  • Unanswered Questions : Direct comparative studies of furan- vs. thiophene-containing pteridines are needed to elucidate substituent effects on LOX/COX inhibition ratios and metabolic stability.

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